Cas no 1426-59-1 (9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)-)

9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)- structure
1426-59-1 structure
Product Name:9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)-
Numero CAS:1426-59-1
MF:C14H14ClFN4O5
MW:372.736165523529
CID:153848
PubChem ID:286423
Update Time:2025-04-19

9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)-
    • 2-(6-chloro-9H-purin-9-yl)-5-(fluoromethyl)tetrahydrofuran-3,4-diyl diacetate
    • (5R)-5-methyl-3-morpholinone
    • (5R)-hydroxy-2-hexanone
    • (5R)-hydroxyhexane-2-one
    • (5R)-O,O'-diacetyl-5-(6-chloro-purin-9-yl)-1-fluoro-L-2,5-anhydro-1-deoxy-ribitol
    • (5R)-O,O'-Diacetyl-5-(6-chlor-purin-9-yl)-1-fluor-L-2,5-anhydro-1-desoxy-ribit
    • (R)-5-hydroxy-hexan-2-one
    • (R)-5-methyl-morpholin-3-one
    • 5(R)-methyl-ketomorpholine
    • 5-hydroxyhexan-2-one
    • 5-hydroxy-hexan-2-one
    • AK-90066
    • ANW-67020
    • CTK8C1648
    • KB-03341
    • 6-chloro-9-(2,3-di-o-acetyl-5-deoxy-5-fluoropentofuranosyl)-9h-purine
    • 1426-59-1
    • DTXSID70931539
    • NSC-144602
    • NSC144602
    • Inchi: 1S/C14H14ClFN4O5/c1-6(21)23-10-8(3-16)25-14(11(10)24-7(2)22)20-5-19-9-12(15)17-4-18-13(9)20/h4-5,8,10-11,14H,3H2,1-2H3
    • Chiave InChI: FIHLFKYEAZYSTR-UHFFFAOYSA-N
    • Sorrisi: ClC1C2=C(N=CN=1)N(C=N2)C1C(C(C(CF)O1)OC(C)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 372.06382
  • Massa monoisotopica: 372.064
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 105Ų

Proprietà sperimentali

  • Densità: 1.68
  • Punto di ebollizione: 524.7°Cat760mmHg
  • Punto di infiammabilità: 271.1°C
  • Indice di rifrazione: 1.666
  • PSA: 105.43
  • LogP: 1.21000

9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)- Letteratura correlata

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.